molecular formula C20H19N5OS B250777 4-isopropyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

4-isopropyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Cat. No. B250777
M. Wt: 377.5 g/mol
InChI Key: HNVHNYQNRQGDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4-isopropyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing the production of inflammatory cytokines in the body.
Biochemical and Physiological Effects:
Studies have shown that 4-isopropyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in the body and improve the symptoms of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-isopropyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 4-isopropyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide. One direction is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another direction is the investigation of the compound's potential use as an anti-inflammatory agent in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 4-isopropyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-isopropylbenzoyl chloride with 4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

The potential applications of 4-isopropyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in scientific research are vast. This compound has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its potential use as an anti-inflammatory agent due to its ability to reduce inflammation in the body.

properties

Molecular Formula

C20H19N5OS

Molecular Weight

377.5 g/mol

IUPAC Name

N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-propan-2-ylbenzamide

InChI

InChI=1S/C20H19N5OS/c1-12(2)14-4-6-15(7-5-14)18(26)21-17-10-8-16(9-11-17)19-24-25-13(3)22-23-20(25)27-19/h4-12H,1-3H3,(H,21,26)

InChI Key

HNVHNYQNRQGDFB-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)C

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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